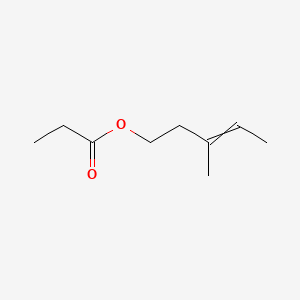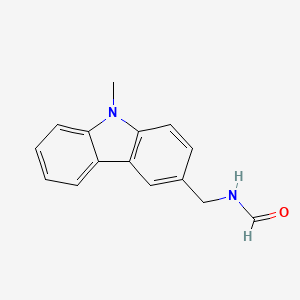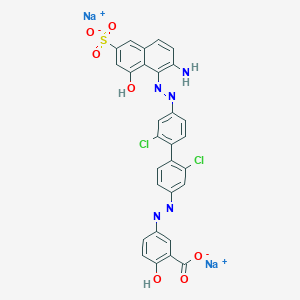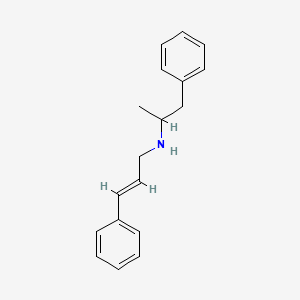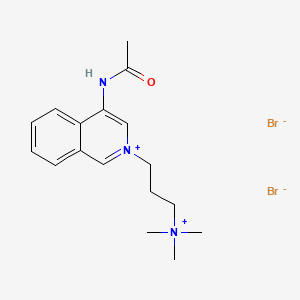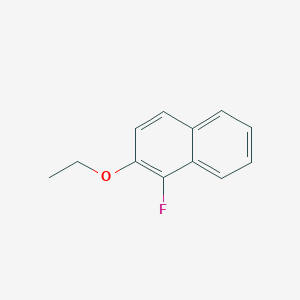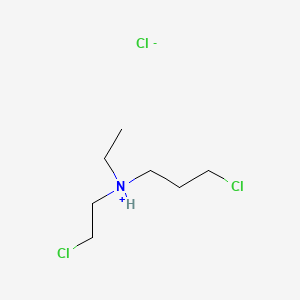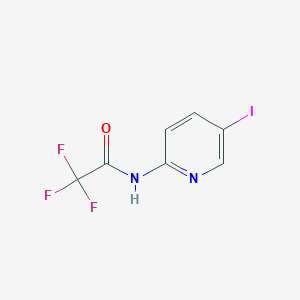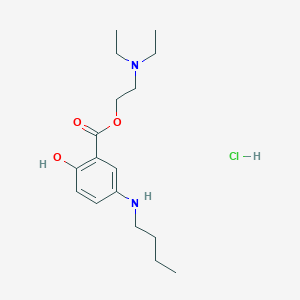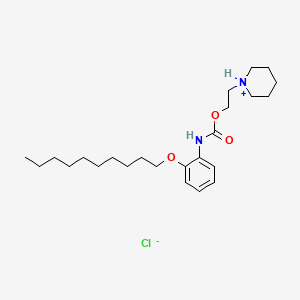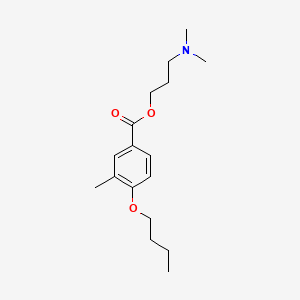
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate is a cationic surfactant belonging to the class of quaternary ammonium salts. It is known for its excellent antistatic, antimicrobial, antibacterial, preservative, solubilizing, emulsifying, and dispersing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate typically involves the quaternization of N,N-bis(2-hydroxyethyl)-N-methyl-1-octanamine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in biological studies for its antimicrobial and antibacterial properties.
Medicine: Utilized in pharmaceutical formulations for its preservative and solubilizing properties.
Industry: Applied in industrial processes as an antistatic agent, emulsifier, and dispersant.
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the microbial cell membrane .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: A widely used antimicrobial agent in various applications.
Dodecyltrimethylammonium chloride: Known for its surfactant and antimicrobial properties.
Uniqueness
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate is unique due to its combination of excellent antistatic, antimicrobial, and emulsifying properties. This makes it particularly valuable in applications requiring multiple functionalities .
Propiedades
Número CAS |
58767-50-3 |
|---|---|
Fórmula molecular |
C20H37NO5S |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-methyl-octylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H30NO2.C7H8O3S/c1-3-4-5-6-7-8-9-14(2,10-12-15)11-13-16;1-6-2-4-7(5-3-6)11(8,9)10/h15-16H,3-13H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
YLHNNWUZOGHCSP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(CCO)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)

